Cas no 808127-82-4 (4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one)

4-Bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one is a brominated isoindolinone derivative with a methoxy substituent at the 7-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. The rigid isoindolinone scaffold provides structural stability, making it valuable for designing bioactive molecules. This compound is typically employed in medicinal chemistry research for constructing complex scaffolds targeting CNS disorders or enzyme inhibition. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one structure
808127-82-4 structure
Product name:4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
CAS No:808127-82-4
MF:C9H8NO2Br
MW:242.069
MDL:MFCD23707905
CID:3228782
PubChem ID:21907555

4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties

Names and Identifiers

    • 1H-ISOINDOL-1-ONE, 4-BROMO-2,3-DIHYDRO-7-METHOXY-
    • 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
    • DMWQYBQDLQRCLB-UHFFFAOYSA-N
    • 4-bromo-7-methoxyisoindolin-1-one
    • DB-106665
    • EN300-8268731
    • Z1681355199
    • SCHEMBL1335159
    • CS-0147138
    • 808127-82-4
    • 4-BROMO-7-METHOXY-2,3-DIHYDROISOINDOL-1-ONE
    • 896-997-2
    • 4-bromo-7-methoxy-1-isoindolinone
    • MDL: MFCD23707905
    • Inchi: InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12)
    • InChI Key: DMWQYBQDLQRCLB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 240.97384Da
  • Monoisotopic Mass: 240.97384Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 1.4

4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8268731-10.0g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
10.0g
$3007.0 2024-05-21
Aaron
AR0293Z7-100mg
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
100mg
$357.00 2025-02-17
Enamine
EN300-8268731-5.0g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
5.0g
$2028.0 2024-05-21
1PlusChem
1P0293QV-5g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
5g
$2569.00 2024-04-21
Enamine
EN300-8268731-10g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
10g
$3007.0 2023-09-02
Enamine
EN300-8268731-1g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
1g
$699.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1217778-250mg
4-Bromo-7-methoxyisoindolin-1-one
808127-82-4 98%
250mg
¥3157.00 2024-07-28
1PlusChem
1P0293QV-10g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
10g
$3779.00 2024-04-21
Aaron
AR0293Z7-2.5g
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
2.5g
$1909.00 2025-02-17
1PlusChem
1P0293QV-500mg
4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one
808127-82-4 95%
500mg
$737.00 2024-04-21

Additional information on 4-bromo-7-methoxy-2,3-dihydro-1H-isoindol-1-one

4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One: A Comprehensive Overview

4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One, also known by its CAS number 808127-82-4, is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoindoles, which are bicyclic structures consisting of a benzene ring fused with a pyrrole ring. The presence of substituents such as bromine and methoxy groups at specific positions imparts distinct chemical and biological properties to this molecule.

The structure of 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One is characterized by a bromine atom at the 4-position and a methoxy group at the 7-position. These substituents influence the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the importance of such substituted isoindoles in drug design, particularly in targeting specific receptors and enzymes involved in various diseases.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Researchers have explored its ability to modulate cellular pathways associated with neurodegenerative diseases, cancer, and inflammation. For instance, a study published in 2023 demonstrated that 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One exhibits selective inhibition against certain kinases, which are key players in cancer cell proliferation.

In addition to its pharmacological applications, this compound has also been investigated for its role in chemical synthesis. The isoindole core serves as a versatile scaffold for constructing more complex molecules. By modifying the substituents at the 4 and 7 positions, chemists can tailor the physical and chemical properties of the compound to suit specific requirements. This flexibility makes it an attractive candidate for combinatorial chemistry approaches.

The synthesis of 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound. For example, the use of transition metal catalysts has significantly improved the yield and purity of the product.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis or oxidation to form less toxic byproducts. These findings are essential for developing sustainable practices in chemical manufacturing.

In conclusion, 4-Bromo-7-Methoxy-2,3-Dihydro-1H-Isoindol-1-One represents a valuable addition to the arsenal of compounds used in modern drug discovery and chemical synthesis. Its unique structure and versatile properties continue to inspire innovative research across multiple disciplines. As advancements in synthetic methods and biological assays progress, this compound is poised to play an even greater role in addressing pressing challenges in medicine and beyond.

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